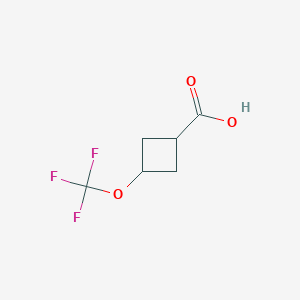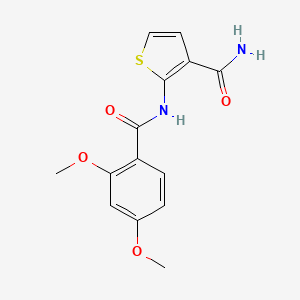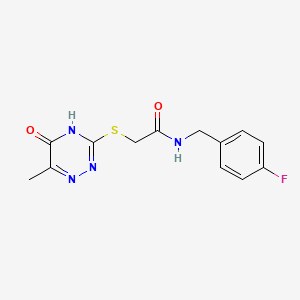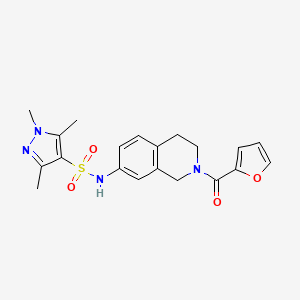
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid” is a chemical compound with the CAS Number: 1773508-16-9 . It has a molecular weight of 184.11 and its IUPAC name is (1s,3s)-3-(trifluoromethoxy)cyclobutane-1-carboxylic acid . The compound is a yellow solid .
Molecular Structure Analysis
The molecular formula of “cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid” is C6H7F3O3 . The InChI code for this compound is 1S/C6H7F3O3/c7-6(8,9)12-4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11)/t3-,4+ .Physical And Chemical Properties Analysis
“Cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid” is a yellow solid . Its molecular weight is 184.11 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Pharmaceutical Research
The trifluoromethoxy group in cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid is of particular interest in pharmaceutical research due to its ability to enhance the metabolic stability and bioavailability of therapeutic compounds. The presence of this group can improve the binding affinity of drugs to their targets, potentially leading to more effective medications with lower dosages .
Agrochemical Development
In agrochemicals, the incorporation of the trifluoromethoxy moiety can lead to compounds with improved herbicidal or pesticidal properties. This is due to the group’s lipophilicity and resistance to hydrolysis, which can result in longer-lasting and more potent agrochemicals .
Material Science
The unique structural geometry and electronic properties of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid make it a candidate for the development of advanced materials. Its incorporation into polymers could lead to materials with enhanced thermal stability and chemical resistance .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules with cyclobutane rings. The trifluoromethoxy group can act as a directing group in chemical reactions, influencing the outcome of synthetic pathways .
Analytical Chemistry
In analytical chemistry, cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid can be used as a derivatization agent to improve the detection and quantification of various substances. Its strong electron-withdrawing properties can enhance the electron capture detector (ECD) response in gas chromatography .
Fluorine Chemistry Research
The compound is also significant in the field of fluorine chemistry, where researchers explore the properties and reactivity of fluorinated compounds. The trifluoromethoxy group is relatively rare and offers a unique reactivity profile that is valuable for developing new synthetic methodologies .
Propiedades
IUPAC Name |
3-(trifluoromethoxy)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)12-4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYACEIXYASETJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid | |
CAS RN |
2247106-27-8 |
Source


|
| Record name | 3-(trifluoromethoxy)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({1-[(6-Chloropyridin-3-yl)sulfonyl]piperidin-4-yl}methyl)(methyl)(propan-2-yl)amine](/img/structure/B2771096.png)


![2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2771099.png)

![(1R,5S)-N-(3,4-dichlorophenyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2771102.png)
![3-amino-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2771106.png)

![ethyl 4-[({[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2771109.png)
![6-amino-5-(furan-2-ylmethyl)-7-(1-methyl-1H-benzimidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2771112.png)

![Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate](/img/structure/B2771115.png)
